Cas no 2138067-69-1 (2,2-difluoro-3-(3-fluoro-4-methylphenyl)propanoic acid)

2,2-difluoro-3-(3-fluoro-4-methylphenyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2,2-difluoro-3-(3-fluoro-4-methylphenyl)propanoic acid
- EN300-1139604
- 2138067-69-1
-
- Inchi: 1S/C10H9F3O2/c1-6-2-3-7(4-8(6)11)5-10(12,13)9(14)15/h2-4H,5H2,1H3,(H,14,15)
- InChI Key: FAFIISUAQNAIFJ-UHFFFAOYSA-N
- SMILES: FC(C(=O)O)(CC1C=CC(C)=C(C=1)F)F
Computed Properties
- Exact Mass: 218.05546401g/mol
- Monoisotopic Mass: 218.05546401g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3Ų
- XLogP3: 2.9
2,2-difluoro-3-(3-fluoro-4-methylphenyl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1139604-0.5g |
2,2-difluoro-3-(3-fluoro-4-methylphenyl)propanoic acid |
2138067-69-1 | 95% | 0.5g |
$946.0 | 2023-10-26 | |
Enamine | EN300-1139604-10g |
2,2-difluoro-3-(3-fluoro-4-methylphenyl)propanoic acid |
2138067-69-1 | 95% | 10g |
$4236.0 | 2023-10-26 | |
Enamine | EN300-1139604-0.05g |
2,2-difluoro-3-(3-fluoro-4-methylphenyl)propanoic acid |
2138067-69-1 | 95% | 0.05g |
$827.0 | 2023-10-26 | |
Enamine | EN300-1139604-5g |
2,2-difluoro-3-(3-fluoro-4-methylphenyl)propanoic acid |
2138067-69-1 | 95% | 5g |
$2858.0 | 2023-10-26 | |
Enamine | EN300-1139604-1g |
2,2-difluoro-3-(3-fluoro-4-methylphenyl)propanoic acid |
2138067-69-1 | 95% | 1g |
$986.0 | 2023-10-26 | |
Enamine | EN300-1139604-1.0g |
2,2-difluoro-3-(3-fluoro-4-methylphenyl)propanoic acid |
2138067-69-1 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1139604-0.1g |
2,2-difluoro-3-(3-fluoro-4-methylphenyl)propanoic acid |
2138067-69-1 | 95% | 0.1g |
$867.0 | 2023-10-26 | |
Enamine | EN300-1139604-2.5g |
2,2-difluoro-3-(3-fluoro-4-methylphenyl)propanoic acid |
2138067-69-1 | 95% | 2.5g |
$1931.0 | 2023-10-26 | |
Enamine | EN300-1139604-0.25g |
2,2-difluoro-3-(3-fluoro-4-methylphenyl)propanoic acid |
2138067-69-1 | 95% | 0.25g |
$906.0 | 2023-10-26 |
2,2-difluoro-3-(3-fluoro-4-methylphenyl)propanoic acid Related Literature
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
Additional information on 2,2-difluoro-3-(3-fluoro-4-methylphenyl)propanoic acid
Recent Advances in the Study of 2,2-Difluoro-3-(3-fluoro-4-methylphenyl)propanoic Acid (CAS: 2138067-69-1)
The compound 2,2-difluoro-3-(3-fluoro-4-methylphenyl)propanoic acid (CAS: 2138067-69-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This fluorinated aromatic propanoic acid derivative exhibits unique physicochemical properties, making it a promising candidate for various therapeutic applications. Recent studies have focused on its synthesis, structural characterization, and potential biological activities, particularly in the context of anti-inflammatory and anticancer drug development.
One of the key advancements in the study of this compound is its optimized synthetic route. Researchers have developed a high-yield, scalable method for its production, which involves a multi-step fluorination process followed by carboxylation. The presence of two fluorine atoms at the alpha position of the propanoic acid moiety enhances its metabolic stability, while the 3-fluoro-4-methylphenyl group contributes to its lipophilicity and target-binding affinity. These structural features are critical for its potential as a drug-like molecule.
In vitro studies have demonstrated that 2,2-difluoro-3-(3-fluoro-4-methylphenyl)propanoic acid exhibits potent inhibitory effects on specific enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2). Preliminary data suggest that its inhibitory activity is comparable to that of established nonsteroidal anti-inflammatory drugs (NSAIDs), but with a potentially improved safety profile due to its selective binding and reduced gastrointestinal toxicity. These findings highlight its potential as a next-generation anti-inflammatory agent.
Furthermore, recent investigations into its anticancer properties have revealed promising results. The compound has shown selective cytotoxicity against certain cancer cell lines, particularly those with overexpression of fluoropyrimidine-sensitive pathways. Mechanistic studies indicate that its activity may be linked to the disruption of nucleotide metabolism and induction of apoptosis. These insights open new avenues for its application in targeted cancer therapies, especially in combination with existing chemotherapeutic agents.
Despite these encouraging findings, challenges remain in the development of 2,2-difluoro-3-(3-fluoro-4-methylphenyl)propanoic acid as a therapeutic agent. Pharmacokinetic studies are needed to evaluate its bioavailability, distribution, and elimination profiles. Additionally, further optimization of its chemical structure may be required to enhance its potency and reduce potential off-target effects. Collaborative efforts between academic researchers and pharmaceutical companies are essential to advance this compound through preclinical and clinical development stages.
In conclusion, 2,2-difluoro-3-(3-fluoro-4-methylphenyl)propanoic acid (CAS: 2138067-69-1) represents a promising scaffold for drug discovery, with potential applications in inflammation and oncology. Its unique fluorinated structure and demonstrated biological activities warrant further investigation to fully elucidate its therapeutic potential. Continued research in this area is expected to yield valuable insights into its mechanism of action and clinical applicability.
2138067-69-1 (2,2-difluoro-3-(3-fluoro-4-methylphenyl)propanoic acid) Related Products
- 1189879-43-3(3-(4-bromophenyl)-8-(2,5-dimethoxybenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one)
- 627833-58-3(N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine)
- 1695355-36-2(N-(5-Bromopyridin-3-yl)-acrylamide)
- 1388038-14-9(2-Chloro-3-cyanophenylhydrazine)
- 362640-54-8(1-Ethyl-3-(trifluoromethyl)pyrazole)
- 941927-89-5(N-(2,4-dimethoxyphenyl)-2-{3-methyl-2,4-dioxo-1,3,8-triazaspiro4.5decan-8-yl}acetamide)
- 1897769-34-4(2-(3-methoxyphenyl)pyrrolidine-2-carboxylic acid)
- 1261924-28-0(4-(3-Fluoro-4-methoxycarbonylphenyl)-2-nitrophenol)
- 22524-25-0(5-Hexen-1-one, 1-phenyl-)
- 53207-28-6(2,2-difluoro-N-methylacetamide)



